PAD3-IN-1

Beschreibung

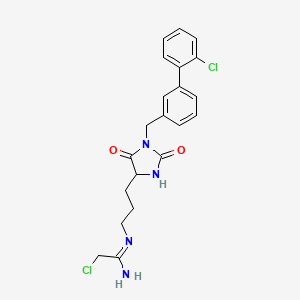

CAY10727 ist eine chemische Verbindung, die für ihre inhibitorischen Wirkungen auf Proteinarginindeiminase 3 (PAD3) bekannt ist. Es ist selektiv für PAD3 gegenüber anderen Proteinarginindeiminasen wie PAD1, PAD2 und PAD4. Diese Verbindung hat eine Summenformel von C21H22Cl2N4O2 und ein Molekulargewicht von 433,33 g/mol .

Eigenschaften

IUPAC Name |

2-chloro-N'-[3-[1-[[3-(2-chlorophenyl)phenyl]methyl]-2,5-dioxoimidazolidin-4-yl]propyl]ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N4O2/c22-12-19(24)25-10-4-9-18-20(28)27(21(29)26-18)13-14-5-3-6-15(11-14)16-7-1-2-8-17(16)23/h1-3,5-8,11,18H,4,9-10,12-13H2,(H2,24,25)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAMTPWAOJULCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)CN3C(=O)C(NC3=O)CCCN=C(CCl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CAY10727 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind in der Regel geschützte Informationen, die von den Herstellern gehalten werden. Im Allgemeinen beinhaltet es die Verwendung organischer Lösungsmittel und Reagenzien unter kontrollierten Temperatur- und Druckbedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von CAY10727 erfolgt in spezialisierten chemischen Produktionsanlagen. Der Prozess beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann durch Techniken wie Kristallisation, Destillation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

CAY10727 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von Proteinarginindeiminase 3 und ihre Auswirkungen auf die Proteincitrullinierung zu untersuchen.

Biologie: Einsatz in der Zell- und Molekularbiologieforschung, um die Rolle von Proteinarginindeiminase 3 in verschiedenen biologischen Prozessen zu untersuchen.

Medizin: Potenzielle therapeutische Anwendungen bei Krankheiten, bei denen Proteinarginindeiminase 3 beteiligt ist, wie z. B. rheumatoide Arthritis und Krebs.

Industrie: Einsatz bei der Entwicklung neuer Medikamente und Therapeutika, die auf Proteinarginindeiminase 3 abzielen

Wirkmechanismus

CAY10727 entfaltet seine Wirkung, indem es die Aktivität von Proteinarginindeiminase 3 hemmt. Dieses Enzym katalysiert die Umwandlung von Argininresten in Proteinen in Citrullin, einen Prozess, der als Citrullinierung bekannt ist. Durch die Hemmung dieses Enzyms reduziert CAY10727 die Spiegel von citrullinierten Proteinen, was verschiedene zelluläre Prozesse und Signalwege beeinflussen kann. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Modulation der Genexpression, Protein-Protein-Interaktionen und Signaltransduktionswege.

Wissenschaftliche Forschungsanwendungen

CAY10727 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the inhibition of protein arginine deiminase 3 and its effects on protein citrullination.

Biology: Employed in cellular and molecular biology research to investigate the role of protein arginine deiminase 3 in various biological processes.

Medicine: Potential therapeutic applications in diseases where protein arginine deiminase 3 is implicated, such as rheumatoid arthritis and cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting protein arginine deiminase 3

Wirkmechanismus

CAY10727 exerts its effects by inhibiting the activity of protein arginine deiminase 3. This enzyme catalyzes the conversion of arginine residues in proteins to citrulline, a process known as citrullination. By inhibiting this enzyme, CAY10727 reduces the levels of citrullinated proteins, which can affect various cellular processes and pathways. The molecular targets and pathways involved include the modulation of gene expression, protein-protein interactions, and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

CAY10727 ist einzigartig in seiner hohen Selektivität für Proteinarginindeiminase 3 im Vergleich zu anderen Inhibitoren. Zu den ähnlichen Verbindungen gehören:

Cl-Amidin: Ein Pan-Inhibitor von Proteinarginindeiminasen mit geringerer Selektivität.

BB-Cl-Amidin: Ein weiterer Pan-Inhibitor mit breiterer Aktivität.

GSK199: Ein selektiver Inhibitor von Proteinarginindeiminase 4.

CAY10727 zeichnet sich durch seine hohe Selektivität für Proteinarginindeiminase 3 aus, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle dieses Enzyms in verschiedenen biologischen Prozessen macht.

Biologische Aktivität

2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide

- Molecular Formula : C19H19Cl2N3O3

- Molecular Weight : 401.28 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The key areas of focus include:

- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against different cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against certain bacterial strains, suggesting its utility in treating infections.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in regulating various physiological processes.

The mechanisms through which 2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide exerts its biological effects include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis or function, contributing to its antimicrobial efficacy.

- Enzyme Interaction : The compound may act as an inhibitor for enzymes such as proteases or kinases, affecting cellular signaling pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |

| Johnson & Lee (2021) | Reported antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Wang et al. (2022) | Identified enzyme inhibition effects on cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.